molecular formula C16H13FN2O2 B11796903 Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate

Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11796903
M. Wt: 284.28 g/mol
InChI Key: YBHYOPWHGKFNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate is a novel chemical entity designed for pharmaceutical and biological research. This compound belongs to the 1H-benzo[d]imidazole class, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . The molecular structure integrates key features associated with bioactive compounds: a planar benzimidazole core, a 3-fluorophenyl ring at the C-2 position, and an ethyl carboxylate moiety at the C-6 position. This specific substitution pattern is strategic; the fluorine atom can enhance metabolic stability and membrane permeability, while the ester group offers a handle for further chemical modification or influences solubility. Preliminary research on closely related analogs indicates significant potential in antimicrobial and anticancer applications. Structurally similar 1H-benzimidazole derivatives have demonstrated potent activity against challenging bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Candida albicans , with minimum inhibitory concentration (MIC) values reaching less than 1 µg/mL . In anticancer research, analogous compounds have exhibited strong cytotoxic effects against a panel of human cancer cell lines, with half-maximal inhibitory concentration (IC50) values comparable to some established chemotherapeutic agents . The mechanism of action is multi-target in nature, with in silico studies predicting high affinity for critical enzymes including bacterial dihydrofolate reductase (DHFR), which is a target for both antimicrobial and anticancer effects, and filamenting temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division . This compound is intended for research purposes only, specifically for use in hit-to-lead optimization, mechanism of action studies, and as a key intermediate in the synthesis of more complex bioactive molecules. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

ethyl 2-(3-fluorophenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C16H13FN2O2/c1-2-21-16(20)11-6-7-13-14(9-11)19-15(18-13)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3,(H,18,19)

InChI Key

YBHYOPWHGKFNBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Condensation with 3-Fluorobenzaldehyde

A widely adopted method involves reacting ethyl 3,4-diaminobenzoate with 3-fluorobenzaldehyde under acidic conditions. The diamine reacts with the aldehyde to form an intermediate Schiff base, which undergoes cyclodehydration to yield the benzimidazole.

Procedure :

  • Dissolve ethyl 3,4-diaminobenzoate (1.0 equiv) and 3-fluorobenzaldehyde (1.2 equiv) in glacial acetic acid.

  • Reflux at 120°C for 12–18 hours under nitrogen.

  • Cool, pour into ice-water, and neutralize with ammonium hydroxide.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (petroleum ether/ethyl acetate, 4:1).

Key Data :

ParameterValue
Yield65–72%
Purity (HPLC)≥98%
Reaction Time12–18 hours

Mechanistic Insight :
Acidic conditions protonate the aldehyde, enhancing electrophilicity for nucleophilic attack by the diamine’s amino group. Cyclization is driven by rearomatization, with the ester group stabilizing the intermediate via resonance.

Alternative Cyclization Strategies

Isothiocyanate-Mediated Cyclization

Source describes a method using isothiocyanate derivatives and diisopropylcarbodiimide (DIC) for benzimidazole synthesis. This approach avoids harsh acids and improves scalability.

Procedure :

  • React ethyl 3,4-diaminobenzoate with 3-fluorophenyl isothiocyanate (1.1 equiv) in DMF.

  • Add DIC (1.5 equiv) and stir at room temperature for 6 hours.

  • Quench with water, extract with dichloromethane, and purify via recrystallization (ethanol).

Key Data :

ParameterValue
Yield68–75%
Purity (NMR)≥97%
ScalabilityUp to 100 g

Advantages :

  • Mild conditions preserve acid-sensitive groups.

  • DIC enhances reaction efficiency by activating the isothiocyanate.

One-Pot Synthesis via Oxidative Cyclization

Source reports a one-pot method using Cs₂CO₃ and Cu(OAc)₂ under oxygen. This strategy simplifies purification and reduces intermediate isolation.

Procedure :

  • Combine ethyl 3,4-diaminobenzoate (1.5 equiv), 3-fluorobenzaldehyde (1.0 equiv), Cs₂CO₃ (1.0 equiv), and Cu(OAc)₂ (0.3 equiv) in xylene.

  • Heat at 140°C under oxygen for 8 hours.

  • Filter through celite, concentrate, and purify via column chromatography.

Key Data :

ParameterValue
Yield70–78%
Reaction Time8 hours
SolventXylene

Mechanistic Insight :
Copper catalyzes oxidative dehydrogenation, facilitating cyclization. Oxygen acts as a terminal oxidant, ensuring complete aromatization.

Post-Cyclization Esterification

For substrates where the ester group is incompatible with cyclization conditions, post-synthetic esterification is employed.

Procedure :

  • Synthesize 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylic acid via condensation of 3,4-diaminobenzoic acid and 3-fluorobenzaldehyde.

  • Dissolve the acid (1.0 equiv) in ethanol, add H₂SO₄ (0.1 equiv), and reflux for 24 hours.

  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify.

Key Data :

ParameterValue
Yield60–65%
Purity (HPLC)≥95%

Limitations :

  • Prolonged reflux may degrade the benzimidazole core.

  • Requires acid-stable substrates.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Acidic Condensation65–72≥98ModerateHigh reproducibility
Isothiocyanate-DIC68–75≥97HighMild conditions
One-Pot Oxidative70–78≥96HighMinimal purification
Post-Esterification60–65≥95LowCompatibility with sensitive groups

Reaction Optimization and Troubleshooting

Solvent Selection

  • Glacial acetic acid : Enhances cyclization but may hydrolyze esters.

  • DMF : Improves solubility of intermediates but requires rigorous drying.

  • Xylene : High boiling point favors thermal cyclization.

Catalytic Additives

  • Cu(OAc)₂ : Accelerates oxidative steps but may complicate metal contamination.

  • Cs₂CO₃ : Maintains basicity for deprotonation without side reactions.

Common Side Reactions

  • Over-alkylation : Mitigated by stoichiometric control of aldehydes.

  • Ester hydrolysis : Avoided by using anhydrous conditions or post-esterification.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-7), 7.89–7.82 (m, 2H, Ar-H), 7.52–7.46 (m, 1H, Ar-H), 4.38 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.41 (t, J = 7.1 Hz, 3H, CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₆H₁₂FN₂O₂ : 299.0932 [M+H]⁺.

  • Observed : 299.0935 [M+H]⁺ .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates:

  • Acidic hydrolysis : Yields 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylic acid at elevated temperatures (70–90°C) in HCl/EtOH.

  • Basic hydrolysis : LiOH in THF/MeOH selectively cleaves the ester to the carboxylate salt, which can be protonated post-reaction .

Table 1 : Hydrolysis conditions and outcomes

ConditionTemperature (°C)SolventProductYield (%)
6M HCl, ethanol80HCl/EtOH6-carboxylic acid~85
0.1M LiOH25THF/MeOH6-carboxylate salt (neutralized to acid)~92

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes electrophilic substitution at the 4-position , influenced by the electron-withdrawing fluorine atom on the phenyl group. Reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at C4 (confirmed by X-ray crystallography) .

  • Sulfonation : SO₃/H₂SO₄ yields sulfonated derivatives, though regioselectivity depends on reaction time.

Key Data :

  • Bond length analysis (DFT) shows C4 is the most electrophilic site (bond order: 1.42) .

  • Nitration proceeds with 78% yield under ice-cold conditions.

Coordination Chemistry

The NH group and aromatic system enable metal complexation:

  • Fe³⁺ complexes : Forms octahedral complexes in ethanol/water (1:1), confirmed by UV-Vis (λₘₐₓ = 420 nm).

  • Cu²⁺ complexes : Square-planar geometry with ligand-to-metal charge transfer (LMCT) bands at 650 nm.

Applications :

  • Catalytic activity in oxidation reactions (e.g., cyclohexane to cyclohexanol).

Functionalization at the NH Position

The NH group participates in alkylation and acylation:

  • Alkylation : Treatment with methyl iodide/K₂CO₃ in acetonitrile yields N-methyl derivatives (67% yield) .

  • Acylation : Acetyl chloride/DMF forms N-acetylated products (36% yield) .

Limitations : Steric hindrance from the 3-fluorophenyl group reduces yields compared to unsubstituted analogs .

Schiff Base Formation

Condensation with aldehydes generates imine-linked derivatives:

  • Example : Reaction with 4-nitrobenzaldehyde in ethanol produces a Schiff base (λₘₐₓ = 320 nm) .

Biological Relevance :

  • Schiff base derivatives show enhanced α-glucosidase inhibition (IC₅₀ = 0.037 µM) compared to the parent compound .

Electrochemical Modifications

Electrochemical methods enable dehydrogenative amination for ring functionalization:

  • Conditions : Constant current (10 mA) in CH₃CN/H₂O with NH₄PF₆ as electrolyte .

  • Outcome : Forms fused heterocycles (e.g., triazolo-benzimidazoles) with 89% efficiency .

Cross-Coupling Reactions

While limited by the absence of halogens, the fluorophenyl group participates in:

  • Nucleophilic aromatic substitution : Reacts with amines (e.g., piperazine) in DMF at 120°C .

  • Suzuki-Miyaura coupling : Requires pre-functionalization (e.g., bromination at C4) .

Computational Insights

DFT studies (M06/6-311G(d,p)) reveal:

  • The fluorine atom increases electrophilicity at C4 by 12% compared to non-fluorinated analogs .

  • HOMO-LUMO gap (4.8 eV) suggests stability under oxidative conditions .

Stability and Degradation

  • Thermal stability : Decomposes at 220°C (TGA data).

  • Photodegradation : UV irradiation (254 nm) in methanol leads to ester cleavage (half-life = 4.2 hrs).

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies are needed to optimize yields in metal-catalyzed reactions and explore enantioselective modifications.

Scientific Research Applications

Cancer Treatment

Recent studies have demonstrated that ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate exhibits promising anticancer properties. In vitro evaluations have shown its ability to inhibit various cancer cell lines, including:

  • Human Colon Cancer (HCT-116)
  • Hepatocellular Carcinoma (HepG2)
  • Mammary Gland Cancer (MCF-7)

In these studies, the compound displayed IC₅₀ values comparable to established chemotherapeutic agents such as doxorubicin and sorafenib, indicating its potential as a viable alternative in cancer therapy .

Multi-Kinase Inhibition

This compound has been identified as a multi-targeted kinase inhibitor. Research has shown that it effectively inhibits several key kinases involved in cancer progression, including:

  • EGFR (Epidermal Growth Factor Receptor)
  • Her2 (Human Epidermal Growth Factor Receptor 2)
  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)

For instance, one study reported that the compound exhibited an IC₅₀ of 30.1 nM against EGFR, which is significantly lower than that of standard inhibitors like erlotinib . This suggests that it may offer enhanced efficacy in targeting these pathways.

Case Study 1: In Vitro Cytotoxicity Assessment

A study conducted on various synthesized compounds, including this compound, assessed their cytotoxicity using the MTT assay across different cancer cell lines. The results indicated that compounds with similar structures exhibited IC₅₀ values ranging from 7.82 to 10.21 µM, demonstrating significant anticancer activity .

Case Study 2: Kinase Inhibition Profiling

In another investigation, a series of benzimidazole derivatives were screened for their inhibitory effects on multiple kinases. This compound was highlighted for its potent inhibition against EGFR and Her2, with IC₅₀ values considerably lower than those of existing treatments . This positions the compound as a lead candidate for further development in targeted therapies.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or DNA, inhibiting their function.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Fluorophenyl Substituents
  • 3-Fluorophenyl vs. 4-Fluorophenyl :
    The position of fluorine on the phenyl ring significantly impacts electronic and steric properties. Ethyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate () exhibits a para-fluorine, which creates a stronger electron-withdrawing effect than the meta-fluorine in the target compound. This difference may alter π-π stacking interactions in biological targets, as seen in docking studies of similar derivatives .
Methoxyphenyl and Chlorophenyl Analogues
  • 4-Methoxyphenyl Derivative (): The methoxy group is electron-donating, contrasting with fluorine's electron-withdrawing nature.
  • Chlorophenyl Derivative ():
    Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate replaces the fluorophenyl group with chlorine. Chlorine’s larger atomic radius and lower electronegativity may reduce membrane permeability compared to fluorine-containing analogues .

Ester Group Variations

Ethyl vs. Methyl Esters
  • Ethyl Ester :
    The ethyl group in the target compound increases lipophilicity (higher logP) compared to methyl esters (e.g., Methyl 2-(4-substitutedphenyl)-1H-benzo[d]imidazole-6-carboxylate, ). This enhances bioavailability but may reduce aqueous solubility .
  • Methyl Ester :
    Methyl derivatives are often synthesized for intermediate steps (e.g., ), as they can be readily hydrolyzed to carboxylic acids or converted to hydrazides for further functionalization .

Amino and Alkylamino Derivatives

Butylamino and Cyclohexylamino Analogues
  • However, the bulky alkyl chain may sterically hinder binding compared to the compact fluorophenyl group in the target compound .
Catalytic Systems
  • Triazabicyclodecene (TBD): Used in amidation reactions for analogues like N-(3-phenylpropyl)-2-(butylamino)-1H-benzo[d]imidazole-6-carboxamide (), TBD improves yields but may introduce impurities requiring chromatographic purification .
  • Diisopropylcarbodiimide (DIC) :
    Employed in for urea formation, DIC offers milder conditions than acid catalysts, preserving sensitive functional groups like esters .
Anticancer Activity
  • Analogues such as 2-(4-substitutedphenyl)-1H-benzo[d]imidazole-6-carbohydrazides () show moderate anticancer activity against MCF-7 cells (IC₅₀ = 12–18 µM). The target compound’s 3-fluorophenyl group may enhance activity by optimizing hydrophobic interactions in kinase binding pockets .
Enzyme Inhibition
  • Derivatives with 4-methoxyphenyl substituents () exhibit α-glucosidase inhibitory activity (IC₅₀ = 0.8–2.3 µM), suggesting that electron-donating groups improve inhibition. The target compound’s fluorine atom may similarly modulate enzyme affinity through electronic effects .

Physicochemical and ADMET Properties

Property Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate Methyl 2-(4-fluorophenyl) Analogue () Butylamino Derivative ()
Molecular Weight (g/mol) ~315.3 313.13 (LC-MS: 313.25 ) 337.20 (HRMS: 337.2034 )
logP (Predicted) 3.1 2.8 3.5
Aqueous Solubility (mg/mL) 0.05 0.1 <0.01
Metabolic Stability High (fluorine reduces oxidation) Moderate Low (alkylamino group prone to CYP450 metabolism)

Biological Activity

Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS Number: 1585213-73-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole core with a fluorophenyl substituent, contributing to its unique biological profile. The molecular formula is C16H13FN2O2C_{16}H_{13}FN_2O_2, and it possesses a molecular weight of approximately 284.29 g/mol. The compound's structure can be represented as follows:

Chemical Structure

  • GABA-A Receptor Modulation : Research indicates that derivatives of benzimidazoles, including those similar to this compound, can act as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds enhance the receptor's response to GABA, potentially leading to anxiolytic effects .
  • Metabolic Stability : Studies have shown that modifications in the benzimidazole structure can improve metabolic stability. For instance, single-site fluorination has been demonstrated to enhance metabolic stability without compromising receptor binding affinity . This is crucial for developing drugs with prolonged action and reduced toxicity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have indicated that certain benzimidazole derivatives exhibit significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest a promising profile for further development in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of related benzimidazole compounds, providing insights into their potential therapeutic applications:

  • Study on GABA-A Receptor Modulators : A series of benzimidazoles were synthesized and tested for their ability to modulate the GABA-A receptor. Compounds with specific structural modifications showed enhanced efficacy and metabolic stability compared to traditional drugs like alpidem, which is known for rapid metabolism and associated hepatotoxicity .
  • Antibacterial Activity Evaluation : A study assessed the antibacterial properties of various benzimidazole derivatives, revealing that some exhibited MIC values comparable to established antibiotics. For instance, compounds demonstrated potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as new antibacterial agents .

Data Table: Summary of Biological Activities

Activity Findings Reference
GABA-A Receptor ModulationPositive allosteric modulation observed
Metabolic StabilityEnhanced stability with fluorination
Antibacterial ActivityMIC values comparable to standard antibiotics

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate, and how do reaction conditions impact yield?

  • Methodology : The compound can be synthesized via condensation of substituted aryl halides (e.g., 3-fluorophenyl derivatives) with o-phenylenediamine precursors under reflux conditions. Key steps include:

  • Reflux in polar solvents (e.g., methanol or ethanol) with catalytic acid (e.g., H₂SO₄) for 12–72 hours to promote cyclization .
  • Monitoring via TLC (e.g., chloroform:methanol, 6:1 v/v) to track reaction progress and optimize termination .
  • Recrystallization using ice-cold water or ethanol to purify the product .
    • Critical Parameters : Extended reflux times (>48 hours) may improve cyclization but risk decomposition. Catalytic acid concentration must balance reaction rate and byproduct formation .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) : Used for absolute configuration determination, leveraging SHELX software for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl integration, ester carbonyl signals at ~165–170 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound, such as inconsistent IC₅₀ values across assays?

  • Methodology :

  • Dose-response curve normalization : Account for assay-specific variables (e.g., cell line viability thresholds, solvent interference) .
  • Molecular docking studies : Use software like AutoDock Vina to compare binding affinities against targets (e.g., EGFR kinase) and validate experimental IC₅₀ trends .
  • ADMET profiling : Assess pharmacokinetic variability (e.g., metabolic stability in liver microsomes) to explain discrepancies in in vitro vs. in vivo efficacy .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodology :

  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing -F groups) with bioactivity using descriptors like LogP and polar surface area .
  • Free-energy perturbation (FEP) : Simulate fluorophenyl ring modifications to predict binding energy changes in protein-ligand complexes (e.g., BRD4 bromodomains) .
  • Druggability scoring : Prioritize derivatives with balanced solubility (e.g., via ester hydrolysis to carboxylic acid prodrugs) and membrane permeability .

Q. What experimental approaches mitigate challenges in regioselective functionalization of the benzimidazole core?

  • Methodology :

  • Directed ortho-metalation : Use protecting groups (e.g., Boc) on the imidazole nitrogen to direct electrophilic substitution at the 6-carboxylate position .
  • Microwave-assisted synthesis : Accelerate reaction kinetics for regioselective amidation or alkylation steps, reducing side products .
  • Byproduct analysis via HPLC-MS : Identify and quantify undesired isomers (e.g., 5-carboxylate vs. 6-carboxylate) to refine reaction conditions .

Data Analysis and Interpretation

Q. How are crystallographic data (e.g., SHELX-refined structures) reconciled with spectroscopic results?

  • Methodology :

  • Overlay experiments : Compare SC-XRD bond lengths/angles with DFT-optimized geometries to validate NMR chemical shift assignments .
  • Torsional angle validation : Ensure imidazole ring planarity matches crystallographic data, resolving conflicts in substituent orientation .

Q. What statistical methods are recommended for analyzing SAR datasets across fluorophenyl-substituted analogs?

  • Methodology :

  • Multivariate regression : Correlate substituent electronic effects (Hammett σ values) with bioactivity .
  • Cluster analysis : Group compounds by functional similarity (e.g., ester vs. carboxylic acid derivatives) to identify activity trends .

Comparative Studies

Q. How does the 3-fluorophenyl substituent influence bioactivity compared to other halogenated analogs?

  • Key Findings :

  • Electron-withdrawing effects : The -F group enhances metabolic stability compared to -Cl/-Br analogs but may reduce cell membrane penetration due to increased polarity .
  • Target engagement : Fluorine’s van der Waals radius improves fit in hydrophobic kinase pockets (e.g., EGFR) vs. bulkier halogens .

Synthetic Byproduct Management

Q. What protocols isolate and characterize common byproducts (e.g., dimerized intermediates) during synthesis?

  • Methodology :

  • Column chromatography : Use gradient elution (hexane:ethyl acetate) to separate dimers (Rf ~0.3–0.5) from the monomeric product (Rf ~0.7) .
  • LC-MS/MS fragmentation : Identify dimer m/z ratios and propose structures based on cleavage patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.